2-(4-methylpiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
- TPPU is a potent inhibitor of soluble epoxide hydrolase (sEH). Researchers widely use it to modulate inflammation and protect against hypertension, neuropathic pain, and neurodegeneration.
- Its chemical structure consists of a piperidine ring (4-methylpiperidine) linked to an acetamide group, with a trifluoromethoxyphenyl substituent.
- TPPU’s biological activity stems from its ability to inhibit sEH, an enzyme involved in the metabolism of epoxy fatty acids.
Preparation Methods
Synthetic Routes: TPPU can be synthesized through various routes. One common method involves reacting 4-(trifluoromethoxy)aniline with 2-(4-methylpiperidin-1-yl)acetyl chloride.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: While TPPU is mainly used in research, its industrial-scale production would involve optimizing the synthetic process for efficiency and yield.
Chemical Reactions Analysis
Reactivity: TPPU undergoes several reactions, including hydroxylation and amide hydrolysis.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: TPPU serves as a valuable tool for studying lipid metabolism and epoxy fatty acids.
Biology: Researchers explore its effects on inflammation, cardiovascular health, and neuroprotection.
Medicine: TPPU’s potential therapeutic applications include hypertension management and pain relief.
Industry: Although not directly used in industry, understanding its metabolism informs drug development.
Mechanism of Action
- TPPU inhibits sEH, preventing the breakdown of epoxy fatty acids.
- By maintaining higher levels of these bioactive lipids, TPPU modulates inflammation and vascular function.
Comparison with Similar Compounds
Similar Compounds: Other sEH inhibitors include
Uniqueness: TPPU’s potency, selectivity, and metabolic stability distinguish it from similar compounds.
Properties
Molecular Formula |
C15H19F3N2O2 |
---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H19F3N2O2/c1-11-6-8-20(9-7-11)10-14(21)19-12-2-4-13(5-3-12)22-15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21) |
InChI Key |
JUENIQIGLMTSBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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